molecular formula C9H10BrNO3 B3032414 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1674390-13-6

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B3032414
CAS No.: 1674390-13-6
M. Wt: 260.08
InChI Key: RBFWWXBETNINOR-UHFFFAOYSA-N
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Description

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine, methyl groups, and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,4,6-trimethylpyridine-2,3-dione as the starting material.

  • Bromination: The compound undergoes bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform.

  • Oxidation: The resulting brominated intermediate is then oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminium hydride (LiAlH4), borane (BH3)

  • Substitution: Aqueous sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO)

Major Products Formed:

  • Oxidation Products: this compound derivatives

  • Reduction Products: 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-hydroxamic acid

  • Substitution Products: 5-Methyl-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine atom makes it a valuable building block for further chemical modifications.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its structural similarity to natural compounds allows it to interact with biological targets effectively.

Medicine: Research has indicated that derivatives of this compound may have antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in enhancing the compound's reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds with biological targets, facilitating its biological activity.

Comparison with Similar Compounds

  • 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • 5-Bromo-1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness: Compared to similar compounds, 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a unique combination of bromine and methyl groups, which enhances its reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and biological activities.

Properties

IUPAC Name

5-bromo-1,4,6-trimethyl-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-4-6(9(13)14)8(12)11(3)5(2)7(4)10/h1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWWXBETNINOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1Br)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156111
Record name 3-Pyridinecarboxylic acid, 5-bromo-1,2-dihydro-1,4,6-trimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674390-13-6
Record name 3-Pyridinecarboxylic acid, 5-bromo-1,2-dihydro-1,4,6-trimethyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1674390-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-bromo-1,2-dihydro-1,4,6-trimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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